(R)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a naphthalen-1-ylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a naphthalen-1-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for ®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid may involve the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and yield . This approach allows for the rapid and efficient synthesis of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the design of novel biologically active molecules with potential therapeutic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups at the 2 and 5 positions of the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at the 2-position.
Uniqueness
®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct physicochemical properties and biological activity compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2R)-1-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15-9-4-10-17(15)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,15H,4,9-11H2,(H,18,19)/t15-/m1/s1 |
InChI Key |
MVPZPEPHGNXNOU-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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